Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18332011
InChI: InChI=1S/C11H6F3NO2S/c1-17-11(16)8-4-18-10(15-8)9-6(13)2-5(12)3-7(9)14/h2-4H,1H3
SMILES:
Molecular Formula: C11H6F3NO2S
Molecular Weight: 273.23 g/mol

Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC18332011

Molecular Formula: C11H6F3NO2S

Molecular Weight: 273.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate -

Specification

Molecular Formula C11H6F3NO2S
Molecular Weight 273.23 g/mol
IUPAC Name methyl 2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C11H6F3NO2S/c1-17-11(16)8-4-18-10(15-8)9-6(13)2-5(12)3-7(9)14/h2-4H,1H3
Standard InChI Key NHDJFBWYNNFZGH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2F)F)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) at position 4 of which is a methyl carboxylate group. Position 2 is substituted with a 2,4,6-trifluorophenyl ring, creating a planar, electron-deficient aromatic system. The trifluoromethyl groups induce strong electron-withdrawing effects, modulating reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₆F₃NO₂S
Molecular Weight273.23 g/mol
IUPAC NameMethyl 2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylate
Canonical SMILESCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2F)F)F
Topological Polar Surface Area75.8 Ų

The fluorine atoms contribute to a logP value of ~2.1, indicating moderate lipophilicity ideal for blood-brain barrier penetration. X-ray crystallography of analogous compounds reveals dihedral angles of 15–25° between the thiazole and phenyl rings, favoring π-π stacking with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard synthesis involves a Hantzsch thiazole condensation:

  • Thioamide Formation: 2,4,6-Trifluorobenzaldehyde reacts with methyl 2-chloroacetoacetate in the presence of thiourea, yielding a thioamide intermediate.

  • Cyclization: Treatment with bromine or iodine induces cyclization to form the thiazole ring.

  • Esterification: The carboxylic acid intermediate is methylated using dimethyl sulfate or methyl iodide .

Typical yields range from 45% to 62%, with purity >95% achieved via recrystallization from ethanol/water mixtures.

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance safety and efficiency. For example, Shaoyuan Technology (Shanghai) Co., Ltd., utilizes microreactors for precise temperature control during bromine-mediated cyclization, achieving throughputs of 50–100 kg/month. Automated purification systems (e.g., simulated moving bed chromatography) reduce solvent waste by 30% compared to batch processes.

Biological Activities and Mechanisms

Antiviral Properties

Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate derivatives inhibit flaviviral envelope (E) proteins, critical for viral entry. In vitro studies against dengue virus (DENV-2) show EC₅₀ values of 1.2–3.8 μM, with selectivity indices (CC₅₀/EC₅₀) >100 . The trifluorophenyl group enhances binding to the E protein’s hydrophobic pocket, displacing viral membrane anchors .

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA), the compound exhibits MIC₉₀ values of 8–16 μg/mL, outperforming non-fluorinated thiazoles by 4-fold . Mechanistic studies attribute this to disruption of bacterial cell wall synthesis via inhibition of penicillin-binding protein 2a (PBP2a) .

Comparison with Structural Analogues

Table 2: Activity Comparison with Related Thiazoles

CompoundAntiviral EC₅₀ (DENV-2)LogP
Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate1.8 μM2.1
Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate3.5 μM2.6
Non-fluorinated thiazole control>50 μM1.2

The 2,4,6-trifluorophenyl substitution confers superior target affinity over para-substituted analogues, likely due to reduced steric hindrance .

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